molecular formula C15H19NO4 B554597 trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid CAS No. 67299-52-9

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

Cat. No. B554597
CAS RN: 67299-52-9
M. Wt: 277,32 g/mole
InChI Key: ZVMICQYOGWAOSU-UHFFFAOYSA-N
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Description

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a chemical compound with the molecular formula C15H19NO4 . It is a white to almost white powder or crystal . The compound is also known by other names such as trans-4-(Cbz-amino)cyclohexanecarboxylic Acid and trans-4-(Benzyloxycarbonylamino)cyclohexanecarboxylic Acid .


Physical And Chemical Properties Analysis

Trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid is a solid at 20 degrees Celsius . The compound should be stored under inert gas and it is air sensitive .

Scientific Research Applications

  • Derivatives of tranexamic acid, which is structurally similar to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, have been synthesized for enhanced absorption and stability in various solutions. These derivatives demonstrate increased absorption compared to tranexamic acid itself, suggesting potential applications in drug delivery and formulation (Svahn et al., 1986).

  • The synthesis of trans-4-n-butyl-2,3-3H-cyclohexanecarboxylic acid, related to trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid, has been explored for use in metabolism studies. This compound is used for the synthesis of testosterone esters, indicating its potential in biochemical research and pharmaceutical development (Acosta et al., 1990).

  • N-carbobenzoxy derivatives of cis- and trans-4-aminocyclohexanecarboxylic acid have been synthesized, including derivatives containing a sarcolysine residue. These compounds could have implications in peptide research and drug development (Karpavichyus et al., 1978).

  • Research on γ-oxocarboxylic acids, which include cyclohexanecarboxylic acid derivatives, has focused on their reaction with various amines to produce condensed pyrroloepoxyquinazolines. This work demonstrates the chemical versatility of these compounds and their potential applications in synthetic chemistry (Kanizsai et al., 2007).

  • Fluorinated derivatives of cyclohexanecarboxylic acid have been synthesized and evaluated for their biological properties, including their potential use in radiolabeling for medical imaging and pharmacological studies (Lang et al., 1999).

  • Trans-4-substituted cyclohexanecarboxylic acid derivatives have been optimized for use as very late antigen-4 (VLA-4) antagonists. These compounds have shown excellent oral efficacy in animal models and have progressed to clinical trials, suggesting potential therapeutic applications (Muro et al., 2009).

  • The structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids have been studied, revealing their zwitterionic forms in aqueous solution. This research contributes to understanding the structural properties of these compounds, which is crucial for their potential applications in chemistry and biochemistry (Yanaka et al., 1981).

properties

IUPAC Name

4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)12-6-8-13(9-7-12)16-15(19)20-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMICQYOGWAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986560
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-(Carbobenzoxyamino)cyclohexanecarboxylic Acid

CAS RN

220851-34-3, 67299-52-9
Record name 4-[[(Phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220851-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MLS002920538
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(Benzyloxy)(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Kahnberg, NG Johansson, IH Gilbert, S Hampton… - 2015 - digital.csic.es
The invention provides compounds of the formula: wherein L1 and L2 are independently selected from O and S; R1 is C3-C6straight or branched alkyl, C3-C7cycloalkyl, C5-…
Number of citations: 0 digital.csic.es
JR Harrison, S Sarkar, S Hampton, J Riley… - Journal of medicinal …, 2020 - ACS Publications
Chagas disease is caused by the protozoan parasite Trypanosoma cruzi. It is endemic in South and Central America and recently has been found in other parts of the world, due to …
Number of citations: 7 pubs.acs.org

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